2,2-Dimethoxy-1-phenylundecan-1-one

Photoinitiator Solubility Hydrophobicity

2,2-Dimethoxy-1-phenylundecan-1-one is a synthetic organic compound belonging to the α,α-dimethoxyketone class, structurally related to benzil dimethyl ketal (BDK) photoinitiators. Its key structural feature is the replacement of one phenyl group with a long undecyl (C11) aliphatic chain.

Molecular Formula C19H30O3
Molecular Weight 306.4 g/mol
CAS No. 143313-54-6
Cat. No. B12556658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethoxy-1-phenylundecan-1-one
CAS143313-54-6
Molecular FormulaC19H30O3
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(C(=O)C1=CC=CC=C1)(OC)OC
InChIInChI=1S/C19H30O3/c1-4-5-6-7-8-9-13-16-19(21-2,22-3)18(20)17-14-11-10-12-15-17/h10-12,14-15H,4-9,13,16H2,1-3H3
InChIKeyZIVVAUBMRNADRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethoxy-1-phenylundecan-1-one (CAS 143313-54-6): A Long-Chain Benzil Dimethyl Ketal Photoinitiator


2,2-Dimethoxy-1-phenylundecan-1-one is a synthetic organic compound belonging to the α,α-dimethoxyketone class, structurally related to benzil dimethyl ketal (BDK) photoinitiators . Its key structural feature is the replacement of one phenyl group with a long undecyl (C11) aliphatic chain. This modification distinguishes it from standard benzil dimethyl ketals, imparting significantly increased hydrophobicity (logP ~6–7 vs. ~2.5–3.0 for BDK) and enhanced solubility in non-polar media . The compound functions as a Type I photoinitiator, undergoing cleavage upon UV irradiation to generate free radicals for polymerization initiation .

Why 2,2-Dimethoxy-1-phenylundecan-1-one Cannot Be Simply Replaced by Standard Benzil Dimethyl Ketals


Standard benzil dimethyl ketals like BDK (2,2-dimethoxy-2-phenylacetophenone) and DMPA exhibit limited solubility in highly non-polar, hydrophobic resin systems [1]. The undecyl chain in the target compound dramatically alters its partition coefficient (logP >6 vs. <3 for BDK), directly impacting compatibility with low-polarity monomers, oligomers, and end-use matrices such as polyolefin-based UV-curable coatings [2]. This structural difference also influences migration behavior; lower molecular weight photoinitiators like BDK (MW 256) are more prone to leaching from cured films compared to higher molecular weight or more hydrophobic variants [3]. Therefore, substituting the target compound with a generic benzil dimethyl ketal without accounting for these solubility and migration differences can lead to phase separation, reduced curing efficiency, or non-compliance with low-migration regulations.

Quantitative Differentiation Evidence for 2,2-Dimethoxy-1-phenylundecan-1-one vs. Analogues


Increased Hydrophobicity vs. Benzil Dimethyl Ketal (BDK)

The target compound exhibits a significantly higher octanol-water partition coefficient (logP) compared to standard benzil dimethyl ketal (BDK, 2,2-dimethoxy-2-phenylacetophenone). This difference arises from the replacement of a phenyl ring with an undecyl chain. [1]

Photoinitiator Solubility Hydrophobicity

Lower Migration Potential vs. Low Molecular Weight Photoinitiators

The higher molecular weight and increased hydrophobicity of the target compound contribute to a lower migration tendency out of cured polymer matrices, a known strategy to reduce leachable photoinitiator residues. While direct migration data for this specific compound is not publicly available, class-level inference from long alkyl chain-modified photoinitiators supports this differentiation. [1]

Migration Food Contact Curing

Enhanced Solubility in Non-Polar Monomers vs. BDK

The long aliphatic chain is expected to impart superior solubility in hydrophobic acrylate monomers (e.g., lauryl acrylate, isobornyl acrylate) compared to the aromatic-rich BDK. [1]

Formulation Compatibility Viscosity

Application Scenarios Where 2,2-Dimethoxy-1-phenylundecan-1-one Offers a Procurement Advantage


UV-Curable Hydrophobic Coatings and Adhesives

Formulators of UV-curable coatings based on highly hydrophobic resins (e.g., polybutadiene, long-chain aliphatic urethane acrylates, or vegetable oil-derived oligomers) will find this photoinitiator's superior solubility prevents phase separation. The long undecyl chain ensures homogeneous distribution and efficient radical generation throughout the non-polar matrix, which is a challenge for conventional aromatic ketone photoinitiators like BDK.

Low-Migration Ink and Packaging Applications

In food packaging inks and overprint varnishes, regulatory pressure to minimize photoinitiator migration is intense. The increased molecular weight and hydrophobicity of this compound, relative to BDK or DMPA, are structural features consistent with lower migration. It serves as a potential drop-in replacement where BDK fails migration tests. [1]

Non-Polar Plastic Substrate Curing

For UV curing on polyolefin films (PP/PE) or other low-surface-energy plastics, the photoinitiator must diffuse into the coating-substrate interface without blooming. The aliphatic character of 2,2-dimethoxy-1-phenylundecan-1-one improves compatibility with these surfaces compared to the aromatic-rich BDK, potentially enhancing adhesion.

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